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molecular formula C12H8FNO3 B3159451 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid CAS No. 862088-71-9

6-(4-Fluorophenoxy)pyridine-3-carboxylic acid

Cat. No. B3159451
M. Wt: 233.19 g/mol
InChI Key: JJUJTNYRICRFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853218B2

Procedure details

Ethyl 6-[(4-fluorophenyl)oxy]-3-pyridinecarboxylate (D13) (0.275 g, 1.054 mmol) was taken up in 1,4-dioxane (5 mL) and lithium hydroxide (0.050 g, 2.109 mmol) was dissolved in water. The two solutions were combined and stirred at room temperature for 2 h. The mixture was acidified to pH 5 with 2M HCl and concentrated. The residue was taken up in ethyl acetate, dried and concentrated to yield the title compound as a cream/white solid (0.233 g). δH (DMSO-d6, 400 MHz) 13.20 (1H, bs), 8.65 (1H, dd), 8.28 (1H, dd), 7.26 (4H, m), 7.12 (1H, d). MS (ES): MH+ 234.2, (M-H+) 232.1.
Name
Ethyl 6-[(4-fluorophenyl)oxy]-3-pyridinecarboxylate
Quantity
0.275 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[N:14]=[CH:13][C:12]([C:15]([O:17]CC)=[O:16])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[OH-].[Li+].Cl>O1CCOCC1.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][C:9]2[N:14]=[CH:13][C:12]([C:15]([OH:17])=[O:16])=[CH:11][CH:10]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 6-[(4-fluorophenyl)oxy]-3-pyridinecarboxylate
Quantity
0.275 g
Type
reactant
Smiles
FC1=CC=C(C=C1)OC1=CC=C(C=N1)C(=O)OCC
Step Two
Name
Quantity
0.05 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)OC1=CC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.233 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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